3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derives its name from the pyrazole heterocycle, which serves as the parent structure. The IUPAC nomenclature follows these rules:
- The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2.
- The 2,2,2-trifluoroethyl group is attached to the nitrogen at position 1.
- An iodine substituent is located at position 3.
The structural representation (Fig. 1) highlights the pyrazole core with its substituents:
- Position 1 : -CH₂CF₃ (2,2,2-trifluoroethyl)
- Position 3 : -I (iodine)
This configuration distinguishes it from other halogenated pyrazoles by the specific placement of iodine and the trifluoroethyl group.
CAS Registry Number and Molecular Formula Analysis
The compound is uniquely identified by:
Molecular Weight Calculation :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 5 | 12.01 | 60.05 |
| H | 4 | 1.008 | 4.03 |
| F | 3 | 19.00 | 57.00 |
| I | 1 | 126.90 | 126.90 |
| N | 2 | 14.01 | 28.02 |
| Total | 276.00 |
This formula aligns with mass spectrometry data confirming a molecular ion peak at m/z 276.
Comparative Analysis with Related Halogenated Pyrazole Derivatives
Halogenated pyrazoles exhibit structural diversity based on substituent type and position. Key comparisons include:
Key Observations :
- Halogen Type : Iodine’s larger atomic radius (198 pm vs. Br: 115 pm, Cl: 79 pm) increases steric hindrance and polarizability, affecting reactivity.
- Substituent Position : Derivatives with substituents at position 4 (e.g., 4-chloro) exhibit distinct electronic effects compared to position 3.
- Trifluoroethyl Group : The -CH₂CF₃ group enhances lipophilicity and metabolic stability across all analogs, making them valuable in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
3-iodo-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIGFAUDCRHJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2,2,2-trifluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Medicinal Chemistry
3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole has shown promise as a precursor in the synthesis of various bioactive compounds. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Studies
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole have been evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
In agriculture, pyrazole derivatives are explored for their potential as agrochemicals. The unique properties of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole may contribute to the development of novel pesticides or herbicides.
Research Findings
- Pesticidal Activity : Compounds similar to 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole have been tested for their effectiveness against specific pests and diseases affecting crops .
Materials Science
The compound is also investigated for its role in the development of new materials. Pyrazole derivatives can serve as ligands in coordination chemistry or as building blocks in organic electronics.
Applications in Organic Electronics
Research has highlighted the use of pyrazole derivatives in organic light-emitting diodes (OLEDs). The incorporation of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole into OLED materials may enhance their performance due to its electronic properties .
Table 2: Summary of Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs |
| Agriculture | Pesticides and herbicides |
| Materials Science | Components in OLEDs and other electronic devices |
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole and related compounds:
*Calculated based on molecular formula.
Key Observations :
- Trifluoroethyl vs. Ethyl/Trifluoromethyl : The trifluoroethyl group (CF₃CH₂) in the target compound provides stronger electron-withdrawing effects compared to ethyl (CH₂CH₃) or trifluoromethyl (CF₃) groups, influencing reactivity in cross-coupling reactions .
- Positional Isomerism : Iodine at the 3-position (target compound) vs. 4-position (e.g., 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole) alters steric and electronic profiles, affecting regioselectivity in further modifications .
- Functional Group Diversity : Ethoxymethyl () and boronic ester () substituents introduce distinct reactivity, such as participation in etherification or Suzuki-Miyaura couplings .
Target Compound and Analogues:
- Nucleophilic Substitution : Analogous compounds like 4-(3-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine are synthesized by reacting 3-iodopyrazole with fluorinated pyridines in DMSO using NaH as a base .
- Sonogashira Coupling: Derivatives such as 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole () are synthesized via palladium-catalyzed coupling, highlighting the versatility of iodopyrazoles in cross-couplings .
Contrast with Boronic Ester Derivatives:
- The boronic ester derivative () is prepared via Miyaura borylation, enabling its use in Suzuki reactions—a pathway less applicable to the iodine-substituted target compound .
Biological Activity
3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical development.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole ring substituted with an iodine atom and a trifluoroethyl group. Its molecular formula is CHFI. The presence of the trifluoroethyl group enhances its electron-withdrawing properties, which can significantly influence its reactivity and biological activity.
Synthesis Methods
3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole can be synthesized through various methods, including:
- Reaction of hydrazine hydrate with 1,1,1-trifluoro-3-iodopropan-2-one : This method yields the desired pyrazole derivative effectively.
- Sonogashira cross-coupling reactions : This approach allows for further functionalization of the compound by reacting it with alkynes to form more complex structures.
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities. For 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole specifically, studies have highlighted several key areas:
Antimicrobial Activity
Preliminary studies suggest that 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole may demonstrate antimicrobial properties. The unique structure allows it to interact with various biological targets, including enzymes and receptors involved in microbial growth and resistance mechanisms.
Antitumor Properties
The compound has shown potential as an anticancer agent. Pyrazoles are known to inhibit several key pathways in cancer cell proliferation. For instance, the compound's ability to inhibit BRAF(V600E), EGFR, and Aurora-A kinase has been documented in related studies on pyrazole derivatives .
Anti-inflammatory Effects
Studies have indicated that compounds within the pyrazole family can exhibit anti-inflammatory properties. The trifluoroethyl group may enhance binding affinity to inflammatory mediators or receptors involved in inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole is influenced by its structural features. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Nitro group at position 4 | Enhanced anti-tumor activity |
| 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Iodine at position 4 | Potential herbicidal properties |
| 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Bromine instead of iodine | Antimicrobial effects |
| 3-Fluoro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Fluorine substitution | Modulation of inflammatory responses |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole:
- Antimicrobial Evaluation : A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition compared to control groups.
- Antitumor Mechanisms : In vitro studies demonstrated that the compound inhibited cancer cell lines through apoptosis induction and cell cycle arrest.
- Inflammation Models : Animal models treated with the compound showed reduced edema and inflammatory markers when compared to untreated controls.
Q & A
Q. Basic Research Focus
- ¹H NMR : The trifluoroethyl group’s -CH₂CF₃ appears as a quartet (δ 4.2–4.5 ppm, J ≈ 10 Hz) due to coupling with fluorine. The pyrazole C-H (position 4/5) resonates at δ 7.1–7.4 ppm .
- ¹⁹F NMR : A singlet at δ -70 to -72 ppm confirms the CF₃ group .
- HRMS : Expected [M+H]⁺ for C₅H₅F₃IN₂ is 308.9412 (calc. 308.9409) .
Advanced Consideration
X-ray crystallography can resolve positional ambiguity of substituents. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole, the trifluoromethyl group at position 3 induces a planar pyrazole ring, confirmed by crystallographic data .
How does this compound interact with biological targets, and what structural features drive activity?
Advanced Research Focus
The iodine atom enhances halogen bonding with protein targets (e.g., kinases), while the trifluoroethyl group improves lipophilicity (logP ≈ 2.5–3.0). Docking studies on analogous pyrazoles (e.g., CDPPB, an mGluR5 ligand) show that substituents at position 1 influence binding pocket occupancy . For example, bulkier groups reduce steric clashes in hydrophobic pockets .
Methodological Note
Perform molecular dynamics simulations using software like AutoDock Vina. Compare binding energies with 3-iodo-1-methyl-1H-pyrazole to isolate the trifluoroethyl group’s contribution .
What are common side reactions during synthesis, and how can they be mitigated?
Q. Basic Research Focus
- Diiodination : Excess NIS or prolonged reaction time may iodinate position 5. Use 1.1–1.2 equiv NIS and monitor via TLC .
- Trifluoroethyl Group Cleavage : Avoid strong bases (e.g., NaOH) during workup. Neutralize with dilute HCl .
Advanced Consideration
Byproducts like 3,5-diiodo derivatives can be identified via LC-MS/MS. For example, in 4-chloro-5-(trifluoromethyl)-1H-pyrazole synthesis, chlorination at position 4 was suppressed using controlled Cl₂ gas flow .
How does the compound’s reactivity compare to non-fluorinated or non-iodinated pyrazoles?
Q. Advanced Research Focus
- Electrophilic Substitution : The electron-withdrawing trifluoroethyl group deactivates the pyrazole ring, reducing nitration/sulfonation rates. Iodine’s +R effect slightly activates position 5 for cross-coupling (e.g., Suzuki-Miyaura) .
- Nucleophilic Displacement : The iodine atom is susceptible to substitution with alkoxides or amines under Pd catalysis, as demonstrated in 3-iodo-1-methylpyrazole derivatives .
Methodological Example
For Suzuki coupling, use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.5 equiv), and K₂CO₃ in dioxane/water (3:1) at 80°C .
What computational tools predict the compound’s physicochemical properties, and how accurate are they?
Q. Advanced Research Focus
- logP/D : Use Schrödinger’s QikProp or SwissADME. Predicted logP for this compound is ~2.8, aligning with experimental values for 3-trifluoromethyl-pyrazoles (±0.3 error) .
- pKa : The pyrazole NH (position 2) has a predicted pKa of ~4.5 (ACD/Labs), comparable to 1-(2,2,2-trifluoroethyl)-1H-pyrazole (pKa 4.2) .
Validation
Compare with experimental data from analogs like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, where DFT-calculated dipole moments (4.1 D) matched crystallographic results .
How do structural modifications (e.g., replacing iodine with bromine) affect biological or catalytic activity?
Advanced Research Focus
In kinase inhibitors, iodine’s van der Waals radius (1.98 Å) vs. bromine (1.85 Å) impacts target binding. For example, 3-bromo analogs of 1-(2,2,2-trifluoroethyl)-1H-pyrazole show 10-fold lower IC₅₀ against EGFR due to reduced halogen bonding .
Methodological Approach
Synthesize analogs via halogen exchange (e.g., Finkelstein reaction) and test in enzyme assays. Use SPR or ITC to quantify binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
